molecular formula C16H17N3S B5677077 5-benzyl-1-phenyl-1,3,5-triazinane-2-thione

5-benzyl-1-phenyl-1,3,5-triazinane-2-thione

Cat. No. B5677077
M. Wt: 283.4 g/mol
InChI Key: ZMTQGXKQAACOLK-UHFFFAOYSA-N
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Description

5-benzyl-1-phenyl-1,3,5-triazinane-2-thione is a compound that falls within the broader category of triazine derivatives. Triazines are a class of nitrogen-containing heterocycles. The three nitrogen atoms in triazines give them a variety of applications in different chemical fields.

Synthesis Analysis

The synthesis of triazine derivatives typically involves condensation reactions of various aromatic aldehydes. For example, Rybakova and Kim (2021) synthesized 5-Phenyl-(5,6-diphenyl-)-1,2,4-triazine-3(2H)-thions by condensing phenylglyoxal monohydrate with thiosemicarbazide and benzyl with thiosemicarbazide hydrochloride (Rybakova & Kim, 2021).

Molecular Structure Analysis

Triazine derivatives often crystallize in various systems, showing different molecular geometries. Xu et al. (2006) discussed the crystal structure of a triazine derivative, highlighting dihedral angles and hydrogen bonding in the crystal structure (Xu et al., 2006).

Chemical Reactions and Properties

Triazine derivatives exhibit a range of chemical behaviors and react with various agents. Rybakova and Kim (2021) studied the reactions of triazine derivatives with 1,2-dibromoethane, showing the formation of new compounds (Rybakova & Kim, 2021).

Physical Properties Analysis

The physical properties of triazine derivatives, such as melting points, solubility, and crystal structure, can vary based on the substituents on the triazine ring. The studies by Xu et al. (2006) and Zhang et al. (2008) provide insights into the crystal structures, which are key to understanding their physical properties (Xu et al., 2006), (Zhang et al., 2008).

Chemical Properties Analysis

The chemical properties of triazines are influenced by their functional groups. For instance, the presence of thione groups can impact the chemical reactivity and interaction with other molecules. The study by Rybakova and Kim (2021) demonstrates the reactivity of triazine derivatives in different chemical environments (Rybakova & Kim, 2021).

properties

IUPAC Name

5-benzyl-1-phenyl-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3S/c20-16-17-12-18(11-14-7-3-1-4-8-14)13-19(16)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTQGXKQAACOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)N(CN1CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-1-phenyl-1,3,5-triazinane-2-thione

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